MFCD31714243
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Overview
Description
It has the molecular formula C9H13ClN2O2S and a molecular weight of 248.73316 . This compound is characterized by the presence of a nitro group attached to a benzylsulfanyl moiety, which is further connected to an ethylamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 2-(3-Nitro-benzylsulfanyl)-ethylamine hydrochloride involves several steps. One common synthetic route includes the nitration of benzyl sulfide followed by the introduction of an ethylamine group. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and subsequent neutralization steps to obtain the desired product. Industrial production methods may involve large-scale nitration and amination processes, ensuring high purity and yield .
Chemical Reactions Analysis
2-(3-Nitro-benzylsulfanyl)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylsulfanyl moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free base form of the compound. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles like sodium hydroxide. .
Scientific Research Applications
2-(3-Nitro-benzylsulfanyl)-ethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s nitro group can be reduced to an amine, making it useful in studying biological reduction processes.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 2-(3-Nitro-benzylsulfanyl)-ethylamine hydrochloride involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to various biological effects. The molecular targets and pathways involved include enzymes responsible for reduction reactions and cellular signaling pathways affected by the reactive intermediates .
Comparison with Similar Compounds
Similar compounds to 2-(3-Nitro-benzylsulfanyl)-ethylamine hydrochloride include other nitrobenzyl derivatives and benzylsulfanyl compounds. These compounds share structural similarities but differ in their functional groups and specific applications. For example, 2-(4-Nitro-benzylsulfanyl)-ethylamine hydrochloride has a nitro group at the para position instead of the meta position, leading to different reactivity and applications. The uniqueness of 2-(3-Nitro-benzylsulfanyl)-ethylamine hydrochloride lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-4-5-14-7-8-2-1-3-9(6-8)11(12)13;/h1-3,6H,4-5,7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEJKFSLLDCWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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